molecular formula C19H18FN3O2 B10929580 [3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone

[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone

Cat. No.: B10929580
M. Wt: 339.4 g/mol
InChI Key: LXPPCEJICKGPIM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a fluorophenyl group, a methyl group, and an oxazolo-pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyridine core, which is achieved through cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl group and the piperidin-1-ylmethanone moiety is carried out through substitution reactions under controlled conditions. Common reagents used in these reactions include fluorobenzene derivatives, methylating agents, and piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

[3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H18FN3O2/c1-12-11-14(19(24)23-9-5-2-6-10-23)16-17(22-25-18(16)21-12)13-7-3-4-8-15(13)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

LXPPCEJICKGPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)N4CCCCC4

Origin of Product

United States

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